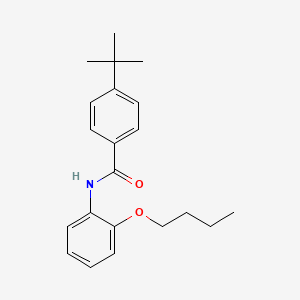![molecular formula C14H21N5O B5461485 4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide](/img/structure/B5461485.png)
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-morpholino-1,3-diazaspiro[55]undeca-2,4-dien-5-yl cyanide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-morpholino-1,3-diazaspiro[55]undeca-2,4-dien-5-yl cyanide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe cyanide group is often introduced via nucleophilic addition or substitution reactions using reagents like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired product formation .
化学反応の分析
Types of Reactions
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanide group can be reduced to primary amines.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the cyanide group can inhibit cytochrome c oxidase, affecting cellular respiration. The morpholino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
類似化合物との比較
Similar Compounds
1,9-diazaspiro[5.5]undecane: Similar spirocyclic structure but lacks the morpholino and cyanide groups.
4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one: Contains a benzene ring fused to the spirocyclic core, altering its chemical properties.
1-acetylated 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane:
Uniqueness
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide is unique due to the combination of its spirocyclic core with amino, morpholino, and cyanide functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
4-amino-2-morpholin-4-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c15-10-11-12(16)17-13(19-6-8-20-9-7-19)18-14(11)4-2-1-3-5-14/h1-9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLWXXTZSTYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(NC(=N2)N3CCOCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propanoic acid](/img/structure/B5461402.png)
![N-methyl-N-[1-(2-naphthyl)ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B5461404.png)
![methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate](/img/structure/B5461412.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5461422.png)

![5-[(2-fluorophenoxy)methyl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5461431.png)
![(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5461435.png)
![8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5461436.png)
![N-1-naphthyl-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5461438.png)
![methyl 9-methyl-14-oxo-13-[4-(trifluoromethyl)benzylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5461444.png)

![2-{2-[2-(acetyloxy)-5-chloro-3-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5461468.png)
![11-(2,4-Dimethylphenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5461478.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5461491.png)
